molecular formula C10H18O B106190 4-Thujanol CAS No. 17699-16-0

4-Thujanol

Cat. No. B106190
CAS RN: 17699-16-0
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-AEJSXWLSSA-N
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Description

Anti-attractant Activity of 4-Thujanol

Research has shown that trans-4-thujanol, a compound found in young spruce trees, exhibits anti-attractant properties for the Eurasian spruce bark beetle, Ips typographus. Specifically, the enantiomer (1R,4S)-(+)-trans-4-thujanol was identified in Norway spruce bark volatiles. Field experiments demonstrated that this compound, when combined with the beetle's aggregation pheromone, significantly reduced the attraction of female beetles, more so than males. This suggests that (+)-trans-4-thujanol could be an effective component in anti-attractant lures to protect trees from beetle infestation .

Protective Effects of 4-Thujanol Against Genotoxic Damage

4-Thujanol, also known as sabinene hydrate, is a component of essential oils from various plants and is used in products for its fragrance and flavor. A study evaluated its protective effects against genotoxic damage caused by mitomycin C (MMC) and cyclophosphamide (CP) in human lymphocytes. The results indicated that 4-thujanol did not reduce MMC-induced genetic damage but significantly antagonized CP-induced genotoxicity, suggesting a potential role in chemoprevention and reducing harmful side effects of CP in cancer chemotherapy .

Synthesis Analysis from Thujone

Thujone, a related compound to 4-thujanol, has been used as a starting material for synthesizing commercially important fragrances found in rose oil. The synthesis process involves multiple steps, including alkylation, formation of cyanohydrins, and cleavage of functionalities to produce key intermediates. These intermediates can then be converted to desired fragrance components through further chemical reactions. This research provides insight into the synthetic pathways that could potentially be applied to 4-thujanol derivatives .

Genotoxic Effects of 4-Thujanol

An in vitro study investigated the potential genotoxic effects of 4-thujanol on human peripheral blood lymphocytes. The study used chromosome aberrations, sister chromatid exchanges, and micronucleus tests to assess the damage. The findings revealed that 4-thujanol induced chromosome aberrations and micronucleus formation at all tested concentrations, without showing a concentration-dependent manner. However, it did not significantly affect sister chromatid exchanges or indices related to cell proliferation and division. This indicates that while 4-thujanol has clastogenic effects, it does not exhibit cytotoxic or cytostatic effects at the concentrations tested .

Scientific Research Applications

Genotoxic Effects on Human Lymphocytes

4-Thujanol, found in essential oils of various medicinal and aromatic plants, has been investigated for its genotoxic effects on human peripheral blood lymphocytes. Studies revealed that 4-thujanol induced chromosome aberrations and micronucleus formation, suggesting a clastogenic effect. Notably, it did not significantly affect the mitotic index, proliferation index, or nuclear division index, indicating no cytotoxic or cytostatic effects at tested concentrations (Kocaman et al., 2011).

Protective Effects Against Genotoxic Damage

Further research evaluated 4-thujanol's protective effects against genotoxic damage induced by mitomycin C and cyclophosphamide in human lymphocytes. It was observed that 4-thujanol significantly reduced genotoxic damage induced by cyclophosphamide, suggesting potential chemopreventive effects and a reduction in harmful side effects of cyclophosphamide used in chemotherapy (Kocaman et al., 2013).

Impact on Bark Beetle Behavior

Investigations into the ecological applications of 4-thujanol revealed its role as an efficient repellent for the bark beetle, Ips typographus. The compound, abundant in young spruce trees, was found to vary in amount with tree age and significantly affect beetle behavior. This discovery highlights 4-thujanol's potential role in spruce tree defense and influencing tree selection by beetles (Blažytė-Čereškienė et al., 2015).

Asymmetric Synthesis of Monoterpenoids

The asymmetric synthesis of oxygenated terpenoids, including 4-thujanols, from natural sources like sabinene, was reported. This synthesis process is crucial for creating pure compounds for biological activity studies and identifying stereoisomers in natural samples, which can have implications in fields like pharmaceuticals and biochemistry (Ganji et al., 2020).

Selection of Sabinene Hydrate-Rich Thyme

Research on Thymus vulgaris identified strains particularly rich in sabinene hydrate (4-thujanol), with implications for commercial essential oil production. This research highlights the variation in essential oil composition within natural plant populations and the potential for selective breeding to enhance desired chemical constituents (Delpit et al., 2000).

Anti-Cancer Potential of Thujone-Rich Extracts

A study on the anti-cancer potentials of thujone-rich extracts from Thuja occidentalis showed cytotoxic effects on malignant melanoma cell lines. These findings suggest the potential therapeutic application of these extracts in cancer treatment, highlighting the broader medical applications of compounds related to 4-thujanol (Biswas et al., 2011).

Future Directions

The production of pure and natural (E)-®-4-Thujanol in abundance with a competitive price is likely to boost the use of 4-Thujanol . It is suggested that trans-4-thujanol might play a role in both spruce tree defense and tree choice by beetles , indicating potential applications in pest management.

properties

IUPAC Name

(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDPILWMGFJMM-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905045
Record name (+)-trans-4-Thujanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

terpineol odour
Record name 4-Thujanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Thujanol

CAS RN

17699-16-0
Record name trans-Sabinene hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17699-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thujanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-trans-4-Thujanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-THUJANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from α-thujene can be reduced to 4-hydroxy-β-thujene and can then be hydrogenated, e.g. in the presence of Raney nickel, to give sabinene hydrate.
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Synthesis routes and methods II

Procedure details

In the process, however, a relatively greater number of steps have to be pursued up to the course of synthesis of sabina ketone (6). In addition, since sabine ketone is obtainable from the starting material 3-isopropyl-2-cyclopenten-1-one only in about 57% yield, the total yield of sabinene hydrate results in lower value. Moreover, according to the process, operations and works are complicated and laborious, as it requires isolation procedures for each intermediate. Further, it is necessary to use valuable reagents and chromate compound hazardous in handling. Therefore, sabinene hydrates cannot be produced efficiently or economically, in particular, in large scale. Furthermore, by the process, cis-sabinene hydrate (formula 8) is produced preferentially and trans-sabinene hydrate (formula 7) appears only in a considerably minor amount. That is to say, a ratio of formation of trans-compound to cis-compound is 1:8.5, so that the process does not suit an industrial synthesis of trans-sabinene hydrate. Also, yield of trans- and cis-sabinene hydrates from sabina ketone is about 11%, and yield from 3-isopropyl-2-cyclopenten-1-one is about 6.3%.
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57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
785
Citations
E Schmidt, J Wanner, M Höferl… - Natural Product …, 2012 - journals.sagepub.com
The essential oils of four chemotypes of Thymus vulgaris L. (Lamiaceae) were analyzed for their composition and antibacterial activity to assess their different properties. GC-MS and GC…
Number of citations: 77 journals.sagepub.com
A Jirošová, B Kalinová, R Modlinger… - Pest Management …, 2022 - Wiley Online Library
… Based on chemical and physiological data, we hypothesized that trans-4-thujanol … 4-thujanol enantiomers are present in Norway spruce, and whether the addition of (+)-trans-4-thujanol …
Number of citations: 5 onlinelibrary.wiley.com
AY Kocaman, E Rencüzoğulları, M Topaktaş, ES Istifli… - Cytotechnology, 2011 - Springer
… of peripheral lymphocytes with 4-thujanol did not produce a … In conclusion, 4-thujanol had a significant clastogenic effect … presents the first report on genotoxic properties of 4-thujanol. …
Number of citations: 14 link.springer.com
E Morvan, B Kauffmann, A Grélard, A Loquet… - Industrial Crops and …, 2022 - Elsevier
… (E)-(R)-4-thujanol molecules. The trimer is further … )-4-thujanol crystals may open up new opportunities for the flavor, fragrance and pharmaceutical industries. Fibers of (E)-(R)-4-thujanol …
Number of citations: 3 www.sciencedirect.com
AY Kocaman, ES İstifli, M Büyükleyla… - Toxicology and …, 2013 - journals.sagepub.com
… 52 + 28 µg/mL 4-thujanol + CP as a mixture. The present study showed that 4-thujanol was unable to … On the other hand, probably the metabolites of 4-thujanol act as an antagonist and …
Number of citations: 10 journals.sagepub.com
C Schiebe, CR Unelius, S Ganji, M Binyameen… - Journal of Chemical …, 2019 - Springer
… 4-Thujanol gave a very strong response and the absolute configuration of the tested natural product was assigned to be (+)-trans-(1R,4S,5S)-thujanol by stereoselective synthesis and …
Number of citations: 33 link.springer.com
SP Bhatia, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… 4-Thujanol is a fragrance ingredient used in decorative cosmetics, fine fragrances, shampoos, toilet soaps and other toiletries as well as in non-cosmetic products such as …
Number of citations: 4 www.sciencedirect.com
L Blažytė-Čereškienė, V Apšegaitė… - Annals of forest …, 2016 - annforsci.biomedcentral.com
… 4-thujanol, but the amount of this compound in bark decreases with tree age. Trans-4-thujanol … Several EAD peaks were recorded, of which trans-4-thujanol was consistently active and …
Number of citations: 28 annforsci.biomedcentral.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… , 4-thujanol was not mutagenic in the Ames test. The clastogenic activity of 4-thujanol was … Human peripheral blood lymphocytes were treated with 4-thujanol in DMSO at up to 1540 …
W Francke, JP Vité - Zeitschrift für Angewandte Entomologie, 1983 - Wiley Online Library
… Male s ecific compounds of the spruce bark beetle Polygraphus poligraphus are identified as trans- ancf cis-4-thujanol and terpinen-4-01; trans-4-thujanol was also found in Ips amitinus…
Number of citations: 92 onlinelibrary.wiley.com

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